

Preamble: A Senior Application Scientist's Perspective

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Compound of Interest

Compound Name: **1-Acenaphtheneol**

Cat. No.: **B129857**

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In the realm of chemical and pharmaceutical sciences, a molecule's physical properties are its fundamental identity. They are the gatekeepers to its potential, dictating how it can be purified, formulated, and ultimately, how it will behave in a biological system. **1-Acenaphtheneol**, a hydroxylated polycyclic aromatic hydrocarbon, presents a unique set of characteristics that are pivotal to its application. This guide is crafted not as a rigid data sheet, but as a narrative that weaves together the 'what,' the 'how,' and the critical 'why' behind its physical attributes. The methodologies described herein are presented as self-validating systems, a principle I have come to value immensely in my years in the field, ensuring that the data generated is not only accurate but also trustworthy.

Core Physical Characteristics of 1-Acenaphtheneol

1-Acenaphtheneol is a white to cream crystalline solid at ambient temperature.^[1] Its rigid, tricyclic structure, combined with a polar hydroxyl group, gives rise to a distinct set of physical properties that are crucial for its handling and application in organic synthesis and materials science.

Table 1: Summary of Key Physical Properties

Property	Value	Significance and Experimental Insight
Melting Point	145-148 °C	The relatively high melting point is indicative of a stable crystal lattice. A narrow melting range within this window is a primary indicator of high purity. [1]
Boiling Point	Decomposes before boiling	Thermal instability at elevated temperatures precludes purification by distillation and must be considered in any high-temperature applications.
Solubility	Insoluble in water; Soluble in hot alcohol, benzene, chloroform, and other organic solvents. [1]	This classic "like dissolves like" profile is key for selecting appropriate solvents for reaction, recrystallization, and chromatographic purification.
Appearance	White to cream solid	A visual inspection can provide a preliminary, qualitative assessment of purity. [1]

Experimental Protocols for Property Determination

The integrity of physical property data is directly tied to the rigor of the experimental methodology. The following sections detail the standard, validated protocols for determining the key physical properties of **1-Acenaphthol**.

Melting Point Determination: The Capillary Method

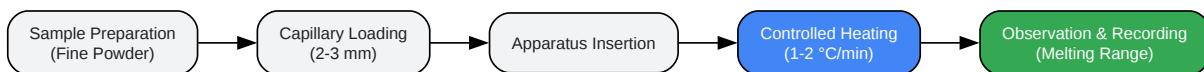
The melting point is a critical first-pass assessment of a solid compound's identity and purity. A sharp, well-defined melting point is a hallmark of a pure substance.

Methodology:

- Sample Preparation: A small quantity of **1-Acenaphtheneol** is finely ground to ensure uniform heat transfer.
- Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in a melting point apparatus.[2]
- Heating and Observation: The sample is heated at a controlled rate. A rapid heating rate can be used to approximate the melting point, followed by a slower ramp-up (1-2 °C/minute) for a precise measurement.[2][3]
- Data Recording: The temperature at which the first droplet of liquid is observed and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Causality and Trustworthiness: A slow heating rate near the melting point is crucial for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.[3] A broad melting range often indicates the presence of impurities, which disrupt the crystal lattice and cause the substance to melt at a lower temperature over a wider range.

Workflow for Melting Point Determination



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Caption: A streamlined workflow for accurate melting point determination.

Solubility Assessment: The Shake-Flask Method

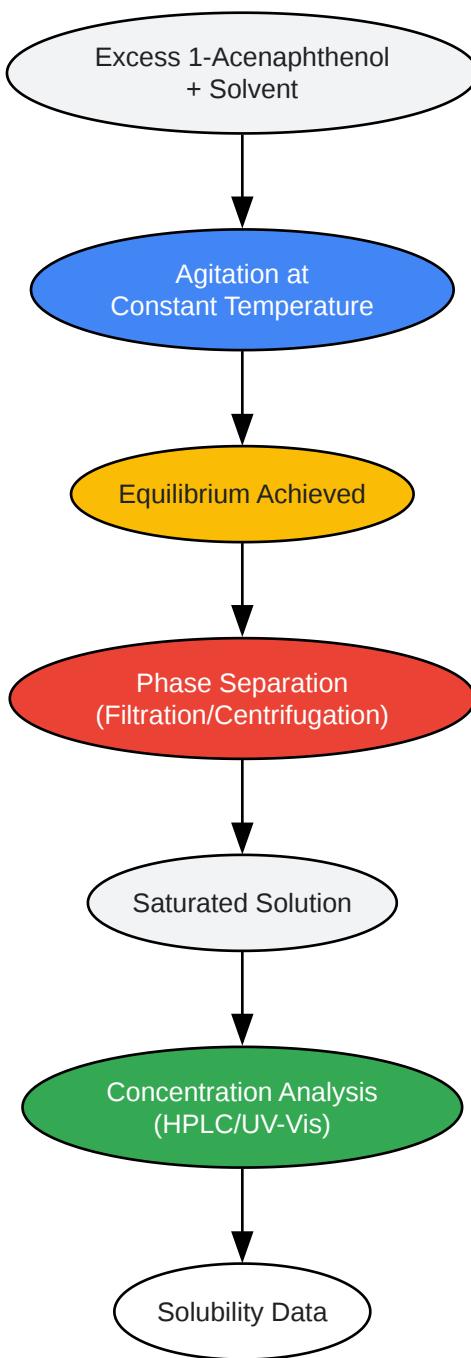
Understanding the solubility of **1-Acenaphtheneol** is paramount for its use in synthesis, purification, and formulation. The shake-flask method is a gold standard for determining equilibrium solubility.[4]

Methodology:

- System Preparation: An excess of solid **1-Acenaphthenol** is added to a known volume of the solvent of interest in a sealed container.
- Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
- Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration.^[5]
- Quantification: The concentration of **1-Acenaphthenol** in the clear, saturated filtrate is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.^[5]

Causality and Trustworthiness: Ensuring the system reaches thermodynamic equilibrium is the cornerstone of this method's reliability.^{[4][6]} The purity of both the solute and the solvent must be high to obtain accurate and reproducible results.^[4]

Logical Framework for Solubility Determination



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Caption: The logical progression for determining the equilibrium solubility of **1-Acenaphthanol**.

Spectroscopic Profile: The Molecular Fingerprint

Spectroscopic data provide a detailed picture of the molecular structure of **1-Acenaphthanol**, serving as a definitive method of identification.

Table 2: Key Spectroscopic Data for **1-Acenaphthol**

Technique	Expected Features
¹ H NMR	Aromatic protons will appear in the downfield region (typically 7-8 ppm), while the aliphatic protons of the five-membered ring will be more upfield. The hydroxyl proton will present as a singlet, the chemical shift of which can vary depending on the solvent and concentration.
¹³ C NMR	The spectrum will show distinct signals for the aromatic carbons and the aliphatic carbons. The carbon bearing the hydroxyl group will be shifted downfield.
Infrared (IR)	A characteristic broad absorption in the 3200-3600 cm^{-1} region due to the O-H stretching of the alcohol group. C-H stretching from the aromatic rings will be observed around 3000-3100 cm^{-1} .
Mass Spectrometry (MS)	The mass spectrum will exhibit a molecular ion peak (M^+) at m/z corresponding to the molecular weight of 170.21 g/mol . ^[7] ^[8]

Conclusion: Integrating Physical Properties for Practical Application

The physical properties of **1-Acenaphthol** are not isolated data points but rather a cohesive set of information that guides its practical application. Its high melting point and defined crystalline structure are advantageous for purification by recrystallization, with the solubility data informing the choice of an appropriate solvent system. The compound's thermal instability is a critical constraint, dictating that solvent removal must be conducted under reduced pressure. For drug development professionals, these foundational properties are the initial parameters in a complex equation that will ultimately determine the feasibility of a compound's progression through the development pipeline. A thorough and accurate characterization of

these properties is, therefore, not just a preliminary step but a cornerstone of successful research and development.

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